molecular formula C13H15NO2 B14217490 5-Methyl-7-oxo-7-(pyridin-4-yl)hept-5-enal CAS No. 740816-28-8

5-Methyl-7-oxo-7-(pyridin-4-yl)hept-5-enal

Katalognummer: B14217490
CAS-Nummer: 740816-28-8
Molekulargewicht: 217.26 g/mol
InChI-Schlüssel: WVLGKSFJLKVAIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-7-oxo-7-(pyridin-4-yl)hept-5-enal is an organic compound with a complex structure that includes a pyridine ring and an enal group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-7-oxo-7-(pyridin-4-yl)hept-5-enal typically involves multi-step organic reactions. One common method includes the condensation of pyridine-4-carbaldehyde with a suitable ketone under acidic or basic conditions to form the desired enal compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-7-oxo-7-(pyridin-4-yl)hept-5-enal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enal group to an alcohol or alkane.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted pyridine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

5-Methyl-7-oxo-7-(pyridin-4-yl)hept-5-enal has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Methyl-7-oxo-7-(pyridin-4-yl)hept-5-enal involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Methyl-7-oxo-7-(pyridin-3-yl)hept-5-enal
  • 5-Methyl-7-oxo-7-(pyridin-2-yl)hept-5-enal
  • 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine

Uniqueness

5-Methyl-7-oxo-7-(pyridin-4-yl)hept-5-enal is unique due to its specific substitution pattern on the pyridine ring and the presence of both an enal and a ketone group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

740816-28-8

Molekularformel

C13H15NO2

Molekulargewicht

217.26 g/mol

IUPAC-Name

5-methyl-7-oxo-7-pyridin-4-ylhept-5-enal

InChI

InChI=1S/C13H15NO2/c1-11(4-2-3-9-15)10-13(16)12-5-7-14-8-6-12/h5-10H,2-4H2,1H3

InChI-Schlüssel

WVLGKSFJLKVAIT-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC(=O)C1=CC=NC=C1)CCCC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.